

SK-216: A PAI-1 Inhibitor Reshaping the Tumor Microenvironment

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Compound of Interest

Compound Name: SK-216

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **SK-216**, a specific inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1), and its significant role in modulating the tumor microenvironment (TME). The following sections detail the mechanism of action, preclinical evidence, and experimental protocols associated with **SK-216**'s anti-tumor effects.

Introduction to SK-216 and its Target: PAI-1

Plasminogen Activator Inhibitor-1 (PAI-1) is a critical serine protease inhibitor that plays a multifaceted role in cancer progression. Produced by both tumor and host cells within the TME, PAI-1 is involved in tumor growth, invasion, metastasis, and angiogenesis.[1] High levels of PAI-1 are often associated with poor prognosis in various cancers.[2] **SK-216** is a small molecule compound that specifically inhibits the activity of PAI-1, making it a promising therapeutic agent for cancer treatment.[3][4]

Mechanism of Action of SK-216 in the Tumor Microenvironment

SK-216 exerts its anti-tumor effects primarily by inhibiting PAI-1, which in turn modulates several key processes within the TME, most notably angiogenesis.

Inhibition of Angiogenesis

Preclinical studies have demonstrated that **SK-216** effectively reduces angiogenesis in tumors.^{[1][5]} The proposed mechanism involves the inhibition of host-derived PAI-1, which is more crucial for tumor angiogenesis than tumor-derived PAI-1.^{[3][5]} By inhibiting PAI-1, **SK-216** interferes with the migration and tube formation of endothelial cells, essential steps in the formation of new blood vessels that supply tumors with nutrients and oxygen.^{[1][5]} Specifically, **SK-216** has been shown to inhibit VEGF-induced migration and tube formation by human umbilical vein endothelial cells (HUVECs) in vitro.^[5]

Reduction of Tumor Growth and Metastasis

Systemic administration of **SK-216** has been found to reduce the size of subcutaneous tumors and the extent of metastases.^{[1][5]} This effect is observed regardless of whether the tumor cells themselves secrete PAI-1, further emphasizing the importance of host PAI-1 as the primary therapeutic target of **SK-216**.^{[3][5]} In human osteosarcoma cells, **SK-216** treatment suppressed invasion activity by inhibiting PAI-1 expression and reducing the secretion of matrix metalloproteinase-13 (MMP-13), a key enzyme in extracellular matrix degradation and tumor invasion.^{[2][4]}

Preclinical Data Summary

The following tables summarize the key quantitative findings from preclinical studies on **SK-216**.

Table 1: In Vivo Efficacy of SK-216 in Mouse Models

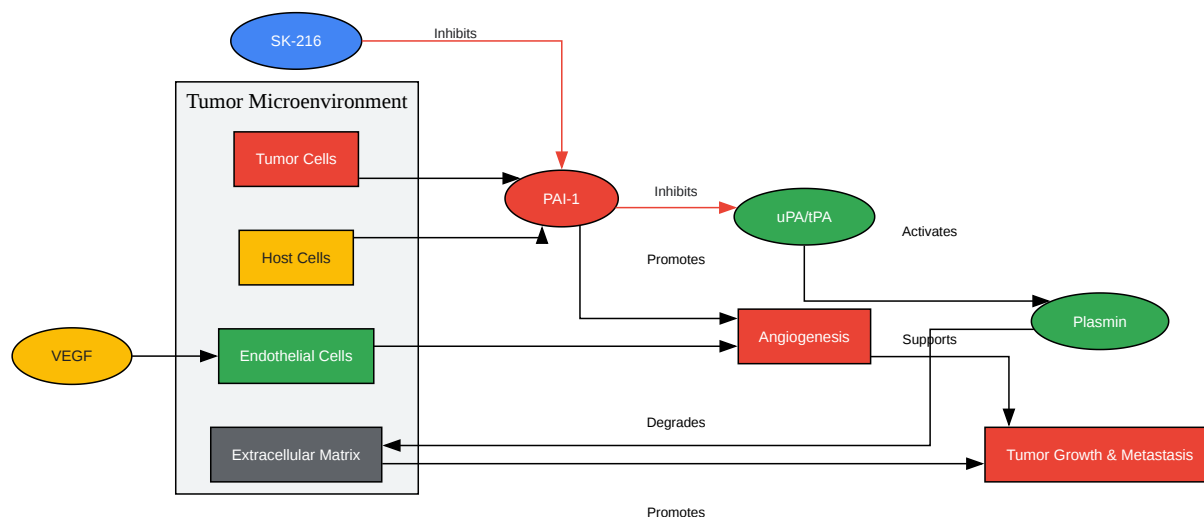
Model	Cell Line	Treatment	Outcome	Reference
Subcutaneous Tumor Model	Lewis Lung Carcinoma (LLC)	Oral SK-216	Reduced tumor size	[5]
Subcutaneous Tumor Model	B16 Melanoma	Oral SK-216	Reduced tumor size	[5]
Tail Vein Metastasis Model	Lewis Lung Carcinoma (LLC)	Oral SK-216	Reduced extent of lung metastases	[5]
Tail Vein Metastasis Model	B16 Melanoma	Oral SK-216	Reduced extent of lung metastases	[5]
Orthotopic Osteosarcoma Model	143B Human Osteosarcoma	Intraperitoneal SK-216	Suppressed lung metastases	[2][4]

Table 2: In Vitro Effects of SK-216

Cell Line	Assay	Treatment	Outcome	Reference
Human Umbilical Vein Endothelial Cells (HUVECs)	Migration Assay	SK-216	Inhibited VEGF-induced migration	[5]
Human Umbilical Vein Endothelial Cells (HUVECs)	Tube Formation Assay	SK-216	Inhibited VEGF-induced tube formation	[5]
143B Human Osteosarcoma Cells	Invasion Assay	SK-216 (25 and 50 μ M)	~40% inhibition of PAI-1 expression and suppressed invasion	[2]
143B Human Osteosarcoma Cells	Western Blot	SK-216	Reduced MMP-13 secretion	[2]

Signaling Pathways and Experimental Workflows

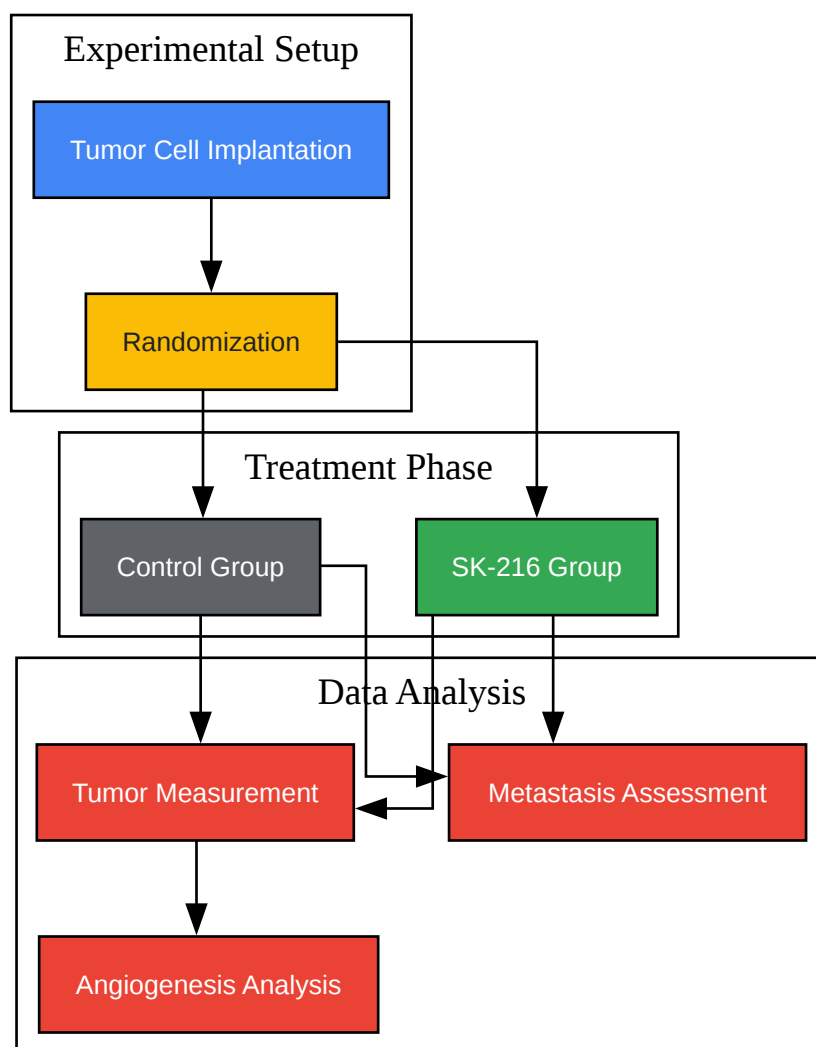
SK-216 Mechanism of Action in the TME



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Caption: **SK-216** inhibits PAI-1, disrupting angiogenesis and tumor progression.

Experimental Workflow for In Vivo Tumor Studies



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Caption: Workflow for assessing **SK-216** efficacy in in vivo tumor models.

Detailed Experimental Protocols

In Vivo Subcutaneous Tumor Model

- Cell Culture: Lewis Lung Carcinoma (LLC) or B16 melanoma cells are cultured in appropriate media until they reach 80-90% confluency.
- Animal Model: Wild-type C57BL/6 mice are used.

- **Tumor Cell Implantation:** A suspension of 1×10^6 cells in 100 μL of phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.
- **Treatment:** Once tumors are palpable, mice are randomly assigned to a control group or a treatment group. **SK-216** is administered orally daily at a specified dose (e.g., 10 mg/kg). The control group receives a vehicle control.
- **Tumor Measurement:** Tumor volume is measured every 2-3 days using calipers and calculated using the formula: $(\text{length} \times \text{width}^2) / 2$.
- **Endpoint:** At the end of the study (e.g., 21 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis.

In Vitro HUVEC Tube Formation Assay

- **Cell Culture:** Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.
- **Plate Coating:** A 96-well plate is coated with Matrigel and allowed to solidify at 37°C for 30 minutes.
- **Cell Seeding:** HUVECs are seeded onto the Matrigel-coated wells at a density of 2×10^4 cells/well.
- **Treatment:** Cells are treated with various concentrations of **SK-216** in the presence of a pro-angiogenic factor, such as Vascular Endothelial Growth Factor (VEGF). A control group without **SK-216** is included.
- **Incubation:** The plate is incubated at 37°C for 6-12 hours.
- **Analysis:** The formation of capillary-like structures (tubes) is observed and quantified using a microscope. The total tube length and number of branch points are measured using image analysis software.

In Vitro Cell Invasion Assay

- **Chamber Preparation:** Boyden chambers with an 8 μm pore size polycarbonate membrane coated with Matrigel are used.

- Cell Seeding: 143B human osteosarcoma cells are serum-starved overnight, then seeded into the upper chamber in a serum-free medium.
- Treatment: Various concentrations of **SK-216** are added to the upper chamber with the cells.
- Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum.
- Incubation: The chambers are incubated for 24-48 hours at 37°C.
- Analysis: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Conclusion

SK-216 demonstrates significant potential as an anti-cancer agent by targeting PAI-1 within the tumor microenvironment. Its ability to inhibit angiogenesis and reduce tumor growth and metastasis, primarily through its action on host PAI-1, provides a strong rationale for its further development. The experimental data to date consistently supports the therapeutic utility of **SK-216** in oncology.

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